Cas no 55432-07-0 (2-3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ylacetonitrile)

2-3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ylacetonitrile is a pyrazole-based organic compound featuring a chlorophenyl and phenyl substitution pattern. Its molecular structure incorporates a nitrile functional group, enhancing reactivity for further synthetic modifications. This intermediate is particularly valuable in pharmaceutical and agrochemical research, where it serves as a key building block for the development of biologically active molecules. The presence of the 4-chlorophenyl moiety contributes to its potential utility in designing compounds with targeted activity. Its well-defined chemical properties and stability under standard conditions make it suitable for use in multi-step organic synthesis. The compound is typically handled under controlled conditions to ensure purity and consistency in downstream applications.
2-3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ylacetonitrile structure
55432-07-0 structure
Product name:2-3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ylacetonitrile
CAS No:55432-07-0
MF:C17H12ClN3
MW:293.750282287598
CID:377955
PubChem ID:2356897

2-3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-acetonitrile,3-(4-chlorophenyl)-1-phenyl-
    • 2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetonitrile
    • 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile
    • [3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetonitrile
    • 55432-07-0
    • Z56839714
    • 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetonitrile
    • AKOS008028022
    • 2-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acetonitrile
    • EINECS 259-635-9
    • CS-0249256
    • CCG-278078
    • DTXSID80970777
    • NS00057048
    • EN300-42905
    • SCHEMBL11247047
    • 2-3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ylacetonitrile
    • Inchi: InChI=1S/C17H12ClN3/c18-15-8-6-13(7-9-15)17-14(10-11-19)12-21(20-17)16-4-2-1-3-5-16/h1-9,12H,10H2
    • InChI Key: SEISKGMLVBKBHK-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC#N

Computed Properties

  • Exact Mass: 293.07216
  • Monoisotopic Mass: 293.071975
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 41.6

Experimental Properties

  • Density: 1.21
  • Boiling Point: 495.6°C at 760 mmHg
  • Flash Point: 253.5°C
  • Refractive Index: 1.635
  • PSA: 41.61

2-3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ylacetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-42905-0.5g
2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetonitrile
55432-07-0 95%
0.5g
$271.0 2023-02-10
TRC
C614618-25mg
2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetonitrile
55432-07-0
25mg
$ 50.00 2022-06-06
Enamine
EN300-42905-10.0g
2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetonitrile
55432-07-0 95%
10.0g
$1593.0 2023-02-10
Enamine
EN300-42905-5.0g
2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetonitrile
55432-07-0 95%
5.0g
$1074.0 2023-02-10
Enamine
EN300-42905-0.1g
2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetonitrile
55432-07-0 95%
0.1g
$98.0 2023-02-10
1PlusChem
1P00DRNU-5g
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile
55432-07-0 95%
5g
$1391.00 2024-04-29
1PlusChem
1P00DRNU-500mg
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile
55432-07-0 95%
500mg
$386.00 2024-04-29
Aaron
AR00DRW6-100mg
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile
55432-07-0 95%
100mg
$160.00 2025-02-14
Aaron
AR00DRW6-250mg
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile
55432-07-0 95%
250mg
$221.00 2025-02-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1319926-500mg
2-[3-(4-chlorophenyl)-1-phenyl-1h-pyrazol-4-yl]acetonitrile
55432-07-0 97%
500mg
¥7311.00 2024-05-09

Additional information on 2-3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ylacetonitrile

Comprehensive Overview of 2-3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ylacetonitrile (CAS No. 55432-07-0)

2-3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ylacetonitrile (CAS No. 55432-07-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This pyrazole derivative features a chlorophenyl group and a phenyl ring, which contribute to its versatility in synthetic applications. Researchers are increasingly exploring its potential as a key intermediate in the development of novel bioactive molecules, particularly in the context of drug discovery and crop protection.

The compound’s molecular structure, characterized by the presence of a nitrile group (-CN), enhances its reactivity, making it a valuable building block in organic synthesis. Recent studies highlight its role in the design of heterocyclic compounds, which are pivotal in addressing challenges such as antimicrobial resistance and sustainable agriculture. These applications align with current global trends, where the demand for eco-friendly agrochemicals and targeted therapeutics is rising.

From a technical perspective, 2-3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ylacetonitrile exhibits notable stability under standard laboratory conditions, facilitating its use in multistep synthetic routes. Its CAS No. 55432-07-0 serves as a critical identifier for regulatory and commercial purposes, ensuring precise communication across industries. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its purity and structural integrity.

In the pharmaceutical sector, this compound is investigated for its potential to modulate enzyme activity and receptor binding, with implications for treating metabolic disorders. Concurrently, agrochemical researchers leverage its chlorophenyl moiety to develop next-generation pesticides with reduced environmental impact. Such innovations respond to consumer concerns about food safety and chemical residues, topics frequently searched in scientific databases and public forums.

Quality control protocols for CAS No. 55432-07-0 emphasize adherence to Good Manufacturing Practices (GMP), ensuring consistency for industrial-scale production. Suppliers often provide technical data sheets (TDS) and material safety data sheets (MSDS), though the compound is not classified as hazardous under standard guidelines. This aligns with the growing emphasis on green chemistry principles, a recurring theme in academic and industrial discourse.

Future research directions for 2-3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ylacetonitrile may explore its utility in catalysis or as a precursor for fluorescent dyes, expanding its relevance beyond traditional applications. As synthetic methodologies advance, the compound’s role in high-throughput screening and combinatorial chemistry is likely to grow, addressing unmet needs in precision medicine and material science.

In summary, CAS No. 55432-07-0 represents a multifaceted tool for modern chemistry, bridging gaps between academic research and industrial innovation. Its adaptability to diverse synthetic pathways and alignment with sustainability goals underscore its enduring value in scientific and commercial landscapes.

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